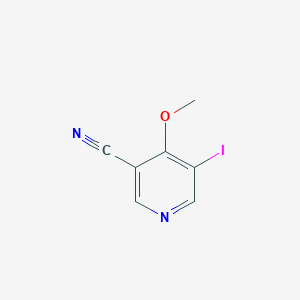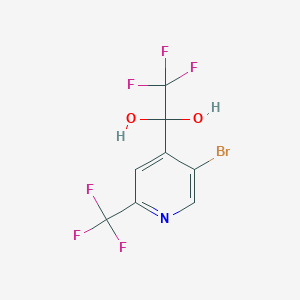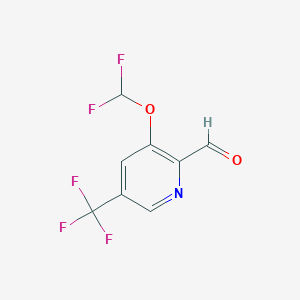
3-(Difluoromethoxy)-5-(trifluoromethyl)picolinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Difluoromethoxy)-5-(trifluoromethyl)picolinaldehyde is a fluorinated organic compound that features both difluoromethoxy and trifluoromethyl functional groups attached to a picolinaldehyde core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-5-(trifluoromethyl)picolinaldehyde typically involves the introduction of difluoromethoxy and trifluoromethyl groups onto a picolinaldehyde scaffold. One common method involves the use of trifluoromethylation reagents and difluoromethoxylation reagents under controlled conditions. For example, the trifluoromethylation can be achieved using reagents like trifluoromethyl iodide (CF3I) in the presence of a base, while the difluoromethoxylation can be carried out using difluoromethyl ether (CHF2OCH3) under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to facilitate the introduction of the fluorinated groups. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
3-(Difluoromethoxy)-5-(trifluoromethyl)picolinaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorinated groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to replace the fluorinated groups.
Major Products Formed
Oxidation: 3-(Difluoromethoxy)-5-(trifluoromethyl)picolic acid.
Reduction: 3-(Difluoromethoxy)-5-(trifluoromethyl)picolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(Difluoromethoxy)-5-(trifluoromethyl)picolinaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 3-(Difluoromethoxy)-5-(trifluoromethyl)picolinaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorinated groups can enhance the compound’s ability to interact with biological molecules, potentially leading to inhibition or activation of specific enzymes or receptors. The exact molecular targets and pathways may vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-(Difluoromethoxy)-5-(trifluoromethyl)benzaldehyde
- 3-(Difluoromethoxy)-5-(trifluoromethyl)pyridine
- 3-(Difluoromethoxy)-5-(trifluoromethyl)aniline
Uniqueness
3-(Difluoromethoxy)-5-(trifluoromethyl)picolinaldehyde is unique due to its specific combination of difluoromethoxy and trifluoromethyl groups attached to a picolinaldehyde core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
分子式 |
C8H4F5NO2 |
|---|---|
分子量 |
241.11 g/mol |
IUPAC 名称 |
3-(difluoromethoxy)-5-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H4F5NO2/c9-7(10)16-6-1-4(8(11,12)13)2-14-5(6)3-15/h1-3,7H |
InChI 键 |
GONJZIPONKTIMP-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1OC(F)F)C=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(Trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13673566.png)
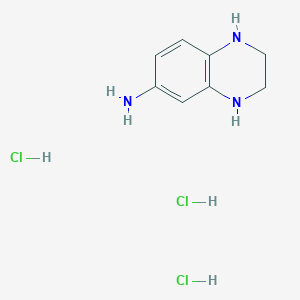
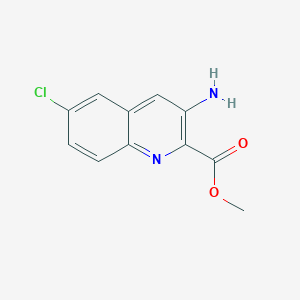
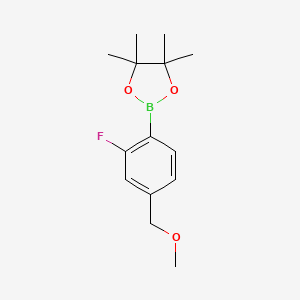
![6-Fluorooxazolo[4,5-b]pyridine](/img/structure/B13673576.png)

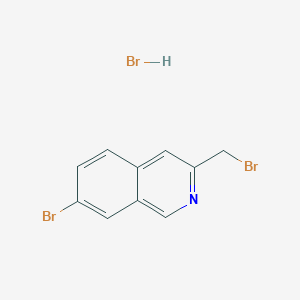
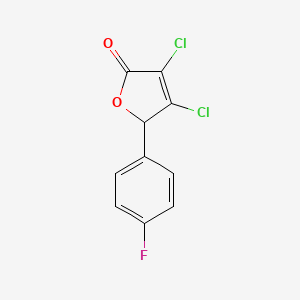
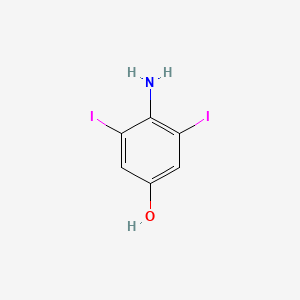

![tert-Butyl 7-hydroxyhexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B13673611.png)
